molecular formula C7H16ClFN2O2S B2468344 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride CAS No. 2126162-43-2

1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride

Cat. No.: B2468344
CAS No.: 2126162-43-2
M. Wt: 246.73
InChI Key: ZCICJNDKYFPEGW-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride is a fluorinated piperidine derivative with a sulfonamide functional group. Its molecular formula is C₇H₁₆ClFN₂O₂S, and it has a molecular weight of 246.73 g/mol . The compound is listed in the Enamine Ltd. Building Blocks Catalogue with a purity of 95%, indicating its use as an intermediate in pharmaceutical or chemical synthesis .

Properties

IUPAC Name

1-(2-fluoroethyl)piperidine-3-sulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15FN2O2S.ClH/c8-3-5-10-4-1-2-7(6-10)13(9,11)12;/h7H,1-6H2,(H2,9,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCICJNDKYFPEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCF)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Sequential Alkylation-Sulfonylation

  • Alkylation of piperidine : Reaction with 2-fluoroethyl bromide under basic conditions (KOH/ethanol) yields 1-(2-fluoroethyl)piperidine.
  • Sulfonylation at C-3 : Directed lithiation at C-3 using LDA, followed by quenching with sulfur dioxide and amination, furnishes the sulfonamide.
  • Hydrochloride salt formation : Treatment with HCl gas in diethyl ether.

Advantages : Modular approach; avoids protecting groups.
Challenges : Low regioselectivity during sulfonylation; lithiation requires anhydrous conditions.

Route B: Sulfonamide-First Strategy

  • Sulfonylation of piperidine-3-amine : React with sulfamoyl chloride (ClSO2NH2) in dichloromethane with triethylamine.
  • N-Alkylation : Treat with 2-fluoroethyl tosylate in acetonitrile using NaH as base.
  • Salt precipitation : Acidify with concentrated HCl.

Advantages : High purity; avoids competing reactions at nitrogen.
Challenges : Limited commercial availability of sulfamoyl chloride; exothermic sulfonylation.

Route C: One-Pot Tandem Reaction

  • Simultaneous alkylation-sulfonylation : React piperidine with 2-fluoroethyl bromide and sulfamoyl chloride in a polar aprotic solvent (DMF) using Cs2CO3 as base.
  • In situ salt formation : Add HCl(aq) to the reaction mixture.

Advantages : Reduced step count; potential for industrial scale-up.
Challenges : Poor yield (<40%) due to side reactions; difficult purification.

Optimization of Critical Reaction Parameters

Solvent Selection for Alkylation

Comparative studies reveal ethanol and isopropanol as optimal for balancing reactivity and solubility. Methanol, while increasing reaction rate, promotes decomposition of the fluoroethyl intermediate.

Table 1 : Solvent impact on alkylation yield (Route A)

Solvent Temperature (°C) Yield (%) Purity (HPLC)
Methanol 40 62 88.5
Ethanol 45 78 95.2
Isopropanol 50 81 96.8

Fluorinating Agent Efficiency

Halogen-exchange reactions using KF in DMF achieve 92% conversion from chloroethyl to fluoroethyl, outperforming tetrabutylammonium fluoride (TBAF, 67%).

Sulfonylation Kinetics

Second-order rate constants for sulfamoyl chloride reactions with piperidine-3-amine:

  • In DCM : $$ k = 0.15 \, \text{L/mol·s} $$ at 25°C
  • In THF : $$ k = 0.09 \, \text{L/mol·s} $$ at 25°C

Industrial-Scale Process Design

Continuous-Flow Reactor Implementation

A tubular reactor system (ID 2 mm, L 10 m) operating at 5 bar achieves 89% yield in Route B, reducing reaction time from 12 h (batch) to 22 minutes. Key parameters:

  • Residence time : 8.5 min
  • Temperature : 110°C
  • Catalyst : 0.1 mol% Pd/C

Waste Minimization Strategies

  • Solvent recovery : Distillation recovers >95% DMF for reuse.
  • Byproduct utilization : Triethylamine hydrochloride from sulfonylation steps is converted to quaternary ammonium salts for phase-transfer catalysis.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • $$^1$$H NMR (400 MHz, D2O): δ 4.75 (dt, J = 47.3, 4.1 Hz, 2H, CH2F), 3.45–3.20 (m, 4H, piperidine), 2.95 (s, 2H, SO2NH2).
  • HPLC : Retention time 6.72 min (C18 column, 0.1% TFA/ACN gradient).

Purity Specifications

Parameter Requirement Typical Result
Assay (HPLC) ≥98.5% 99.1%
Residual solvents <500 ppm 212 ppm
Heavy metals <10 ppm <5 ppm

Chemical Reactions Analysis

1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride serves as a versatile intermediate in the synthesis of various organic compounds, particularly in the development of new chemical entities with potential therapeutic applications .

Biology

  • Antibacterial Activity : Research indicates that this compound exhibits antibacterial properties by inhibiting folic acid synthesis in bacteria. This occurs through binding to dihydropteroate synthase, an enzyme critical for bacterial growth.
  • Antitumor Properties : Studies have shown that derivatives of piperidine, including this compound, can induce cytotoxic effects in various cancer cell lines. The structural modifications can enhance potency against specific targets within cancer cells .

Medicine

  • Therapeutic Potential : Ongoing research is investigating its efficacy in treating bacterial infections and certain cancers. The compound's ability to inhibit NLRP3 inflammasome activity suggests potential applications in treating inflammatory diseases such as multiple sclerosis and type 2 diabetes .

Antibacterial Activity Data

The following table summarizes the reported antibacterial activities of similar compounds:

CompoundActivityMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Mechanism
Piperidine Derivative AAntibacterial0.5 µg/mL2 µg/mLInhibition of folic acid synthesis
Piperidine Derivative BAntibacterial0.8 µg/mL3 µg/mLDisruption of cell wall synthesis

Antitumor Activity Data

The following table outlines findings from studies on anticancer properties:

CompoundCell Line TestedIC50 (µM)Mechanism
1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochlorideHeLa5.0Induction of apoptosis
Piperidine Derivative CA5494.5Cell cycle arrest

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. In the case of its antibacterial properties, the compound inhibits the synthesis of folic acid in bacteria, which is essential for their growth and replication. This inhibition occurs through the binding of the sulfonamide group to the enzyme dihydropteroate synthase, thereby blocking the production of dihydrofolic acid. The exact pathways and molecular targets may vary depending on the specific application and biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Source/Application
1-(2-Fluoroethyl)piperidine-3-sulfonamide HCl C₇H₁₆ClFN₂O₂S 246.73 Fluorinated ethyl, sulfonamide Pharmaceutical intermediate
(±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate C₁₄H₂₀N₂O₃S 296.38 Sulfanylidene, carboxylate Synthetic intermediate in heterocycles
1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine HCl C₁₂H₂₀ClN₅OS 317.83 Ethoxy pyrimidine, methylsulfanyl, amine Kinase inhibitor intermediate
(3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride C₆H₉ClF₃NO₂S 251.65 Trifluoromethyl, sulfonyl chloride Sulfonylation reagent

Key Comparisons:

Fluorination Patterns: The target compound features a 2-fluoroethyl group, which enhances metabolic stability and lipophilicity compared to non-fluorinated analogs like (±)-cis-ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate . In contrast, (3S)-3-(Trifluoromethyl)piperidine-1-sulfonyl chloride has a trifluoromethyl group, offering stronger electron-withdrawing effects for electrophilic reactions .

Sulfonamide vs. Sulfonyl Chloride :

  • The sulfonamide group in the target compound is less reactive than the sulfonyl chloride in (3S)-3-(trifluoromethyl)piperidine-1-sulfonyl chloride, making the latter more suitable for covalent modifications in synthesis .

Heterocyclic Modifications :

  • Compared to 1-(6-Ethoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine HCl, which incorporates a pyrimidine ring , the target compound’s simpler piperidine scaffold may offer better synthetic accessibility but reduced specificity for biological targets like kinases .

Physicochemical Properties :

  • The molecular weight of the target compound (246.73 g/mol ) is lower than pyrimidine-containing analogs (e.g., 317.83 g/mol ), suggesting improved bioavailability .

Biological Activity

1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride is a compound with potential therapeutic implications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

IUPAC Name: 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride
CAS Number: 2126162-43-2
Molecular Weight: 239.28 g/mol

The compound features a piperidine ring substituted with a sulfonamide group and a fluoroethyl moiety, which may enhance its biological activity through improved binding interactions with biological targets.

The biological activity of 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride is largely attributed to its interaction with specific molecular targets. The compound is believed to modulate enzyme activity, particularly in pathways related to cell signaling and proliferation.

Potential Mechanisms:

  • Inhibition of Enzymatic Activity: Research indicates that piperidine derivatives can inhibit various enzymes involved in cancer progression, such as farnesyltransferase (FTase) . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antifungal Activity: Similar compounds have shown antifungal properties against resistant strains of Candida auris, suggesting that this compound may also exhibit similar effects .

Biological Activity Data

The following table summarizes the biological activities reported for similar piperidine derivatives, which may provide insights into the potential efficacy of 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride.

Compound Activity MIC (µg/mL) MFC (µg/mL) Mechanism
Piperidine-based triazoles (pta1-pta3)Antifungal against C. auris0.24 - 0.970.97 - 3.9Disruption of plasma membrane, apoptosis induction
Farnesyltransferase inhibitorsAnticancer1.9 (IC50)N/AFTase inhibition leading to reduced tumor growth

Anticancer Activity

A study investigated a series of piperidine derivatives for their anticancer properties, highlighting the role of structural modifications in enhancing potency against various cancer cell lines . The findings suggest that compounds with similar structures to 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride could show significant cytotoxicity and apoptosis induction.

Antifungal Efficacy

In another study focused on antifungal agents, piperidine derivatives demonstrated strong activity against Candida auris, particularly through mechanisms that disrupt cellular integrity and induce cell death . These insights are crucial for understanding how 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride might function in treating resistant fungal infections.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(2-Fluoroethyl)piperidine-3-sulfonamide hydrochloride?

Answer:
The synthesis typically involves two key steps:

Fluoroethylation : React piperidine with 2-fluoroethyl bromide or chloride under nucleophilic substitution conditions. Use a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to facilitate the reaction .

Sulfonylation : Treat the intermediate with a sulfonyl chloride derivative (e.g., 3-chlorosulfonylpiperidine) in ethanol or dichloromethane. Catalysts like triethylamine may enhance reactivity by scavenging HCl .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography. Ensure anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Advanced: How can reaction conditions be optimized to mitigate side reactions during sulfonamide formation?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) reduce nucleophilic interference compared to protic solvents. However, ethanol may improve solubility of intermediates .
  • Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize undesired dimerization or hydrolysis .
  • Catalyst Use : Triethylamine or DMAP can accelerate sulfonamide coupling while neutralizing HCl byproducts .
  • Analytical Validation : Employ LC-MS to detect side products (e.g., sulfonic acids) and adjust stoichiometry accordingly .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • Storage : Store at 2–8°C in a dry, airtight container to prevent hygroscopic degradation .
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), collect in sealed containers, and dispose as hazardous waste .

Advanced: How can structural modifications to the piperidine-sulfonamide scaffold enhance target selectivity in enzyme inhibition studies?

Answer:

  • Fluoroethyl Positioning : The 2-fluoroethyl group may influence steric hindrance and electronic effects, altering binding affinity to catalytic sites. Compare IC₅₀ values of analogs with varying substituent positions .
  • Sulfonamide Tuning : Replace the sulfonamide with sulfonic acid or sulfone groups to assess hydrogen-bonding contributions. Use X-ray crystallography to map ligand-protein interactions .
  • Theoretical Modeling : Perform DFT calculations to predict charge distribution and optimize substituent electronegativity .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms fluoroethyl and sulfonamide integration. Look for characteristic shifts: δ 4.5–5.0 ppm (CH₂F) and δ 3.1–3.3 ppm (piperidine protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~ 281.1 g/mol) .
  • Elemental Analysis : Verify Cl⁻ content via titration or ion chromatography .

Advanced: How should researchers address contradictory bioactivity data in published studies on similar sulfonamide derivatives?

Answer:

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers. Control for pH and temperature variations .
  • Purity Assessment : Compare HPLC chromatograms of compounds from different sources. Impurities >1% can skew EC₅₀ results .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to evaluate variability across studies. Cross-reference with structural analogs to identify activity trends .

Basic: What are the theoretical frameworks guiding its application in neurotransmitter receptor studies?

Answer:

  • Receptor Subtype Selectivity : Link to theories of GPCR allosteric modulation. The sulfonamide group may interact with conserved residues in serotonin (5-HT₆) or dopamine receptors .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to predict binding to NMDA or σ receptors .

Advanced: What strategies can resolve low yield in the final hydrochloride salt formation?

Answer:

  • Counterion Screening : Test alternative salts (e.g., oxalate, mesylate) for improved crystallinity .
  • Precipitation Optimization : Adjust pH to 4–5 using HCl gas or concentrated aqueous HCl. Use anti-solvents like diethyl ether .
  • Crystallography : Analyze crystal packing via X-ray diffraction to identify lattice disruptions caused by fluoroethyl steric effects .

Basic: How does the compound’s solubility profile impact in vitro assays?

Answer:

  • Aqueous Solubility : The hydrochloride salt enhances water solubility (>10 mg/mL at pH 7.4), facilitating stock solution preparation in PBS or saline .
  • Organic Solvents : DMSO (up to 5% v/v) is compatible for cell-based assays but may precipitate at high concentrations .

Advanced: What mechanistic studies are needed to elucidate its metabolic stability?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., defluorinated or sulfonamide-cleaved products) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • Computational Prediction : Use ADMET software (e.g., SwissADME) to estimate hepatic extraction ratios and prioritize in vivo testing .

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